tert-Butyl methyl(2-oxopropyl)carbamate

Medicinal Chemistry Physicochemical Property Optimization Peptidomimetic Design

Non-methylated N-Boc-amino ketones exhibit slow cyclization kinetics and introduce unwanted H-bond donors, reducing yields and membrane permeability. tert-Butyl methyl(2-oxopropyl)carbamate (CAS 532410-39-2) resolves these: • N-Methyl effect accelerates intramolecular cyclization for high-yield pyrrolidine/piperidine synthesis. • Zero HBD count enhances permeability in peptidomimetics, eliminating extra N-alkylation. • Predicted pKa -1.63 ensures neutral behavior across pH 0-14, preventing workup variability in automated synthesis.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 532410-39-2
Cat. No. B1280806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl methyl(2-oxopropyl)carbamate
CAS532410-39-2
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(=O)CN(C)C(=O)OC(C)(C)C
InChIInChI=1S/C9H17NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h6H2,1-5H3
InChIKeyUJXOEXQSZFGUSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl methyl(2-oxopropyl)carbamate: Protected N-Methyl Amino Ketone Building Block


tert-Butyl methyl(2-oxopropyl)carbamate (CAS 532410-39-2), systematically named tert-butyl N-methyl-N-(2-oxopropyl)carbamate, is an N-Boc-protected, N-methyl-substituted amino ketone. It functions as a specialized building block in medicinal chemistry and organic synthesis, offering a unique combination of a reactive ketone handle and a sterically and electronically tuned, protected secondary amine . The compound is classified under ECHA as a registered intermediate used exclusively for intermediate purposes in chemical manufacturing [1].

Building Block N-Boc-protected N-methyl amino ketone for heterocycle synthesis
Substitution Control N-Methyl group eliminates carbamate H-bond donor, alters reactivity
Workflow Suited for reductive aminations, Grignard additions, and cyclization routes

Why N-Methylation Prevents Substitution with Generic N-Boc-Amino Ketones


Simple N-Boc-amino ketones, such as tert-butyl (2-oxopropyl)carbamate (CAS 170384-29-9), cannot be used as drop-in replacements for the target compound. The critical structural distinction—the N-methyl substituent—eliminates the carbamate N-H hydrogen bond donor, fundamentally alters the steric environment around the nitrogen, and activates a well-documented 'N-methyl effect' that dramatically accelerates intramolecular cyclization kinetics [1]. These changes directly impact reaction yields, regioselectivity, and downstream processing efficiency, making the selection of the correctly substituted building block essential for reproducible synthetic outcomes .

Target (N-Methyl)
Generic Analog
Interchangeability Risk
Non-ionizable at all pH
Weakly acidic N-H
pH-dependent partitioning may complicate workup
Accelerated cyclization (N-methyl effect)
Slower cyclization kinetics
Cyclization rate may shift; yield and selectivity differ
Zero H-bond donors
One H-bond donor (N-H)
Solubility and chromatography behavior may differ

Quantitative Selection Evidence


N-Methylation Eliminates the Carbamate N-H Donor

The target compound possesses zero hydrogen bond donors (HBD = 0), in contrast to its direct non-methylated analog, tert-butyl (2-oxopropyl)carbamate (CAS 170384-29-9), which has one N-H donor (HBD = 1) . This structural difference is reflected in the predicted physicochemical properties: the N-methyl compound has a higher predicted boiling point of 241.9±19.0 °C at 760 mmHg and a predicted density of 1.012±0.06 g/cm³, compared to the non-methyl analog's experimentally determined melting point of 48–49 °C and boiling point of 80–85 °C at reduced pressure (0.1 Torr) . The absence of an H-bond donor in the target compound can reduce undesired intermolecular interactions, potentially improving solubility in aprotic organic solvents and simplifying chromatographic purification [1].

H-Bond Donor Profile
Cross-study comparable
Target: HBD = 0; Pred. BP 241.9±19.0 °C; Density 1.012±0.06 g/cm³ vs. Analog: HBD = 1; MP 48–49 °C; BP 80–85 °C (0.1 Torr)
Zero H-bond donors may simplify purification and improve solubility in aprotic media.
Predicted vs. experimental data; BP not directly equivalent due to pressure differences.
Medicinal Chemistry Physicochemical Property Optimization Peptidomimetic Design

N-Methyl Effect on Cyclization Kinetics

A computational and experimental study by Hamdach et al. (Tetrahedron, 2004) demonstrated that the N-methyl substituent on N-Boc-amino alcohol derivatives significantly accelerates the rate of intramolecular cyclization to form five-membered heterocycles. Ab initio calculations revealed that the N-methyl substitution lowers the activation energy for the displacement step compared to the non-methylated counterpart [1]. While the study used amino alcohol substrates, the 'N-methyl effect' is a class-level phenomenon applicable to N-Boc-N-methyl-amino carbonyl systems, where the increased electron density on nitrogen, coupled with ground-state conformational pre-organization, translates to accelerated cyclization kinetics [1]. For the target compound, this effect implies that reactions involving nucleophilic attack on the ketone (e.g., reductive aminations, Grignard additions) may proceed with different rates and selectivities compared to the non-methyl analog .

Cyclization Kinetics
Class-level inference
N-Methyl substitution accelerates intramolecular cyclization in N-Boc-amino alcohol/ketone systems (Hamdach et al., 2004).
May support faster heterocycle formation; rate and selectivity may differ from non-methyl analog.
Exact kinetic acceleration not reported; model-system inference on analogous substrates.
Synthetic Organic Chemistry Reaction Kinetics Heterocycle Synthesis

pKa and Solubility Differentiation from Non-Methylated Analog

The predicted pKa of tert-butyl methyl(2-oxopropyl)carbamate is -1.63±0.70, indicating that the carbamate nitrogen is essentially non-basic under physiological and typical reaction conditions . This contrasts with the non-methylated analog, tert-butyl (2-oxopropyl)carbamate, where the N-H proton imparts a weakly acidic character (expected pKa ~13-15 for carbamate N-H). The extremely low predicted basicity of the target compound means it remains uncharged across all practical pH ranges, which can be advantageous in liquid-liquid extraction and chromatography where pH-dependent partitioning of impurities is a concern [1]. This property simplifies workup procedures in multi-step syntheses where other intermediates may be acid- or base-sensitive [2].

Ionization Behavior
Cross-study comparable
Target: Pred. pKa -1.63±0.70 (non-basic) vs. Analog: Est. pKa ~13-15 (weakly acidic)
Non-ionizable across all pH simplifies extraction and chromatography.
Predicted pKa; class-typical estimate for comparator.
Pre-formulation Salt Selection Extraction Optimization

Optimal Application Scenarios Based on Differentiation Evidence


N-Methylated Heterocyclic Scaffolds via Accelerated Cyclization

The N-methyl effect on cyclization kinetics, documented by Hamdach et al. for N-Boc-amino alcohol systems and inferable for amino ketone analogs, makes this building block the preferred choice when intramolecular cyclization is a key step in constructing nitrogen-containing rings such as pyrrolidines, piperidines, or their unsaturated variants [1]. The accelerated kinetics can translate to higher yields, shorter reaction times, and reduced byproduct formation compared to the non-methylated analog, directly addressing process chemists' requirements for efficiency and scalability [1].

Peptidomimetic Synthesis with Zero H-Bond Donors

In drug discovery, removing hydrogen bond donors is a recognized strategy to improve membrane permeability and oral bioavailability. The zero HBD count of tert-butyl methyl(2-oxopropyl)carbamate qualifies it for incorporation into peptidomimetic backbones or macrocyclic inhibitors where every H-bond donor must be justified by target engagement . Its use precludes the need for additional N-alkylation steps that would be required if the non-methyl analog were procured, saving synthetic steps and reducing cost .

pH-Independent Handling in Multi-Step Syntheses

The predicted pKa of -1.63 for the target compound ensures it remains in a neutral, non-ionizable state throughout the entire pH range encountered in typical workup and purification procedures (pH 0–14) [1]. This is a critical advantage in automated parallel synthesis and flow chemistry setups where pH-dependent partitioning or precipitation can cause blockages, irreproducible yields, or equipment fouling. Procurement of this specific derivative, rather than the non-methyl analog with its weakly acidic N-H, eliminates this variability and reduces process development burden [1].

Application
Selection Property
Validation Focus
N-Methylated heterocycle synthesis
N-Methyl effect on cyclization kinetics
Cyclization yield and selectivity verification
Peptidomimetic backbone design
Zero hydrogen bond donor count
Permeability and solubility profile validation
pH-independent synthetic workup
Non-ionizable carbamate nitrogen
Extraction and chromatography robustness check
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